5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine
Description
5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine (CAS RN: 1247391-94-1) is a heterocyclic compound with the molecular formula C₉H₆BrFN₂O and an average mass of 257.062 g/mol . Its structure consists of an isoxazole ring substituted with an amine group at position 3 and a 4-bromo-3-fluorophenyl group at position 3. The bromine and fluorine substituents on the phenyl ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6BrFN2O |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(4-bromo-3-fluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI Key |
IMWCNVZGRNAAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In industrial settings, the production of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: Isoxazoles are known to participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Isoxazol-3-amine Derivatives
Halogen Positional Isomers
- 3-fluoro).
- 5-Amino-3-(4-bromophenyl)isoxazole (CAS 119162-53-7): Lacks the 3-fluoro substituent, reducing electronegativity and polar surface area. Molecular weight is comparable (257.07 g/mol), but lipophilicity (logP) may differ due to the absence of fluorine .
Halogen Variation
Heterocyclic and Substituent Modifications
- (4-Bromo-5-phenyl-isoxazol-3-yl)-phenyl-amine (CAS 858490-15-0):
- 5-(3-Methyloxetan-3-yl)isoxazol-3-amine (CAS 1267855-77-5):
Key Comparative Data
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Average Mass (g/mol) | Halogen Substituents | Key Features |
|---|---|---|---|---|
| 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine | C₉H₆BrFN₂O | 257.06 | 4-Br, 3-F | High lipophilicity, halogen bonding |
| 5-Amino-3-(4-bromophenyl)isoxazole | C₉H₇BrN₂O | 257.07 | 4-Br | Simpler substituent profile |
| 3-Amino-5-(4-fluorophenyl)isoxazole | C₈H₆FN₂O | 178.18 | 4-F | Enhanced solubility |
| 5-(2,6-Difluorophenyl)isoxazol-3-amine | C₉H₆F₂N₂O | 196.16 | 2-F, 6-F | High electronegativity |
| (4-Bromo-5-phenyl-isoxazol-3-yl)-phenyl-amine | C₁₅H₁₁BrN₂O | 315.17 | 4-Br, 5-Ph | Steric hindrance, aromatic interactions |
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